molecular formula C18H17N B13040937 1-(2-Anthryl)but-3-enylamine

1-(2-Anthryl)but-3-enylamine

Cat. No.: B13040937
M. Wt: 247.3 g/mol
InChI Key: NGGIZZMSJMLTPY-UHFFFAOYSA-N
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Description

1-(2-Anthryl)but-3-enylamine is an organic compound with the molecular formula C18H17N It is characterized by the presence of an anthracene moiety attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)but-3-enylamine typically involves the reaction of anthracene derivatives with butenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with butenylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)but-3-enylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include functionalized anthracene derivatives, reduced anthracene compounds, and substituted anthracene derivatives .

Scientific Research Applications

1-(2-Anthryl)but-3-enylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)but-3-enylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    1-(2-Anthryl)ethanamine: Similar structure but with an ethanamine chain instead of butenylamine.

    1-(2-Anthryl)propylamine: Similar structure but with a propylamine chain.

    1-(2-Anthryl)butylamine: Similar structure but with a butylamine chain.

Uniqueness: 1-(2-Anthryl)but-3-enylamine is unique due to its specific butenylamine chain, which imparts distinct chemical and biological properties compared to its analogs. The presence of the double bond in the butenylamine chain can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-anthracen-2-ylbut-3-en-1-amine

InChI

InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2

InChI Key

NGGIZZMSJMLTPY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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